3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal
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Overview
Description
3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal is a complex organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.3 g/mol . This compound is a member of the alkaloid family and is typically found in the fruits of Celastrus orbiculatus . It is commonly used in pharmacological research and as a reference standard .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature . This reaction produces 2-(acylethynyl)pyrroles, which are then reacted with propargylamine to form N-propargylenaminones . Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal involves its interaction with specific molecular targets and pathways. It acts as an inhibitor in certain biochemical pathways, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo [1,2-a] pyrazines: These compounds have similar structural features and are synthesized using similar methods.
Imidazole-containing compounds: These compounds share some chemical properties and are used in similar research applications.
Uniqueness
3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as an inhibitor in various biochemical pathways sets it apart from other similar compounds .
Biological Activity
The compound 3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal (CAS: 60026-28-0) is a novel alkaloid isolated from the fruits of Celastrus orbiculatus. Its unique structure and potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C15H13NO3
- Molecular Weight : 255.28 g/mol
- Purity : ≥98%
- IUPAC Name : 4-benzyl-3-oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde
- CAS Number : 60026-28-0
Structural Representation
The structural formula can be represented as follows:
Research indicates that This compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated BV-2 cells. The IC50 values for these effects are significant, indicating strong anti-inflammatory properties.
- Neuroprotective Properties : The ability to inhibit acetylcholinesterase (AChE) suggests potential applications in neurodegenerative diseases like Alzheimer's.
Cytotoxicity Assays
In vitro assays using the MTT method assessed the cytotoxic effects of the compound on various cell lines. The results indicated that at concentrations below 100 μM, there was no significant cytotoxicity observed (p > 0.05) .
Inhibition of Nitric Oxide Production
The compound's inhibitory effects on nitric oxide (NO) production were evaluated in LPS-stimulated BV-2 cells:
Compound | IC50 (μM) |
---|---|
This compound | 46.30 |
Other Compounds | Varies |
The IC50 value indicates the concentration required to inhibit NO production by 50%, showcasing its effectiveness in reducing inflammatory responses.
Study on Anti-inflammatory Effects
A study published in MDPI explored the anti-inflammatory properties of several compounds derived from natural products. Among them, This compound exhibited one of the lowest IC50 values for TNF-α inhibition at 11.9 μM . This suggests that it could be a promising candidate for developing anti-inflammatory therapies.
Neuroprotective Potential
In another study focusing on neuroprotective agents, this compound was tested for its dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase (BuChE). The findings indicated that it could potentially enhance cognitive function by preventing the breakdown of acetylcholine in neural pathways .
Properties
Molecular Formula |
C15H13NO3 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-benzyl-3-oxo-1,4-dihydropyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde |
InChI |
InChI=1S/C15H13NO3/c17-9-12-6-7-13-10-19-15(18)14(16(12)13)8-11-4-2-1-3-5-11/h1-7,9,14H,8,10H2 |
InChI Key |
UMCJKAAHDXLKRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=C(N2C(C(=O)O1)CC3=CC=CC=C3)C=O |
Origin of Product |
United States |
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